molecular formula C17H21N5O2 B5263428 N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5263428
M. Wt: 327.4 g/mol
InChI Key: AVWWBRGZVVFRCQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that features a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring can be functionalized with a pyrimidinyl group through nucleophilic substitution reactions.

    Acylation Reaction: The functionalized piperazine can then be acylated with an acetamide group.

    Methoxyphenyl Introduction: Finally, the methoxyphenyl group can be introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrimidinyl group or the acetamide moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as acting on specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a receptor, it might bind to the active site and modulate the receptor’s activity. The molecular targets could include enzymes, ion channels, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(2-methoxyphenyl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]acetamide

Uniqueness

N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide may have unique properties due to the specific positioning of the pyrimidinyl group, which could influence its binding affinity and selectivity for biological targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-24-15-6-3-2-5-14(15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWWBRGZVVFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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